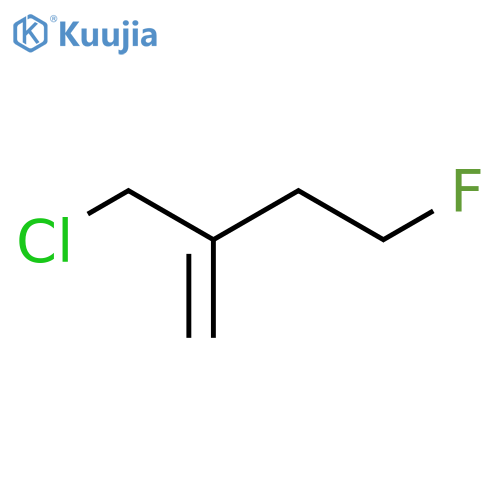Cas no 2228688-15-9 (2-(chloromethyl)-4-fluorobut-1-ene)

2228688-15-9 structure
商品名:2-(chloromethyl)-4-fluorobut-1-ene
2-(chloromethyl)-4-fluorobut-1-ene 化学的及び物理的性質
名前と識別子
-
- 2-(chloromethyl)-4-fluorobut-1-ene
- 2228688-15-9
- EN300-1975692
-
- インチ: 1S/C5H8ClF/c1-5(4-6)2-3-7/h1-4H2
- InChIKey: ZKPPQYVVUGJGMN-UHFFFAOYSA-N
- ほほえんだ: ClCC(=C)CCF
計算された属性
- せいみつぶんしりょう: 122.0298561g/mol
- どういたいしつりょう: 122.0298561g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 61.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-(chloromethyl)-4-fluorobut-1-ene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1975692-5.0g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 5g |
$3273.0 | 2023-06-03 | ||
| Enamine | EN300-1975692-2.5g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 2.5g |
$2211.0 | 2023-09-16 | ||
| Enamine | EN300-1975692-10.0g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 10g |
$4852.0 | 2023-06-03 | ||
| Enamine | EN300-1975692-0.25g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 0.25g |
$1038.0 | 2023-09-16 | ||
| Enamine | EN300-1975692-0.05g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 0.05g |
$948.0 | 2023-09-16 | ||
| Enamine | EN300-1975692-10g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 10g |
$4852.0 | 2023-09-16 | ||
| Enamine | EN300-1975692-1g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 1g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-1975692-5g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 5g |
$3273.0 | 2023-09-16 | ||
| Enamine | EN300-1975692-1.0g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 1g |
$1129.0 | 2023-06-03 | ||
| Enamine | EN300-1975692-0.1g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 0.1g |
$993.0 | 2023-09-16 |
2-(chloromethyl)-4-fluorobut-1-ene 関連文献
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
2228688-15-9 (2-(chloromethyl)-4-fluorobut-1-ene) 関連製品
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
